3-(3,5-Dichlorophenyl)acrylic acid

Description

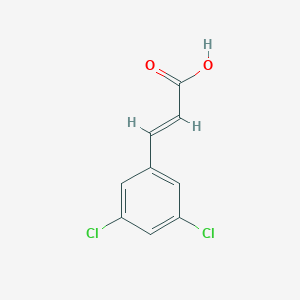

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,5-dichlorophenyl)prop-2-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O2/c10-7-3-6(1-2-9(12)13)4-8(11)5-7/h1-5H,(H,12,13)/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKSYRZNDJQTJQ-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C=CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90418-21-6 |

Source

|

| Record name | 2-Propenoic acid, 3-(3,5-dichlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090418216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)acrylic Acid: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-(3,5-dichlorophenyl)acrylic acid, a halogenated aromatic carboxylic acid of significant interest as a chemical intermediate and building block in various fields, including pharmaceutical and materials science. This document delves into the fundamental physicochemical properties, detailed spectral analysis, and robust synthetic protocols for this compound. Emphasis is placed on the causality behind experimental choices and the self-validating nature of the described methodologies. This guide is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile molecule.

Introduction and Core Concepts

This compound, also known as (E)-3-(3,5-dichlorophenyl)propenoic acid, belongs to the substituted cinnamic acid family. Its structure is characterized by a carboxylic acid functional group conjugated with a vinyl group, which is in turn attached to a 3,5-dichlorinated phenyl ring. This specific arrangement of functional groups—an electron-withdrawing aromatic system, a reactive alkene bond, and an acidic carboxyl group—imparts a unique combination of chemical reactivity and physical properties, making it a valuable synthon in organic chemistry.

The trans or (E)-isomer is the more common and thermodynamically stable configuration due to reduced steric hindrance compared to the cis (Z) isomer. The presence of two chlorine atoms on the phenyl ring significantly influences the molecule's electronics, lipophilicity, and metabolic stability, making its derivatives potential candidates for biologically active compounds.[1] Research into structurally related chlorophenyl acrylic acids has highlighted their potential as antiproliferative agents, underscoring the importance of this chemical scaffold in medicinal chemistry.[2][3]

Physicochemical and Structural Properties

A precise understanding of the physical and chemical properties of this compound is critical for its handling, reaction design, and application. These properties are summarized in Table 1.

Table 1: Core Physicochemical and Structural Data for this compound

| Property | Value | Source(s) |

| CAS Number | 20595-53-3 | [4][] |

| Molecular Formula | C₉H₆Cl₂O₂ | [6] |

| Molecular Weight | 217.05 g/mol | [6] |

| IUPAC Name | (E)-3-(3,5-dichlorophenyl)prop-2-enoic acid | [] |

| Appearance | White to off-white crystalline solid (inferred) | [7] |

| Melting Point | 56-60 °C (for the related 3-(3,5-Dichlorophenyl)propionic acid) | [8] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol, ether, and DMF. | [7][9][10] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [6] |

| LogP (Computed) | ~3.1 | [6] |

| Hydrogen Bond Donors | 1 | [6] |

| Hydrogen Bond Acceptors | 2 | [6] |

Note: The melting point for the exact acrylic acid derivative is not widely published; the value for the corresponding propionic acid is provided as an estimate. The solubility is inferred from the parent compound, cinnamic acid.

Synthesis and Purification: The Knoevenagel-Doebner Condensation

The most direct and widely employed synthetic route to this compound is the Knoevenagel-Doebner condensation.[11][12] This reaction involves the base-catalyzed condensation of an aldehyde (3,5-dichlorobenzaldehyde) with a compound containing an active methylene group (malonic acid), followed by decarboxylation.

Mechanistic Rationale

The choice of a weak amine base, such as pyridine, often with a catalytic amount of a stronger amine like piperidine, is crucial. The reaction proceeds through several key steps:

-

Iminium Ion Formation: Piperidine reacts with the aldehyde to form a reactive iminium ion. This step activates the aldehyde's carbonyl carbon, making it more electrophilic than the original aldehyde.[13]

-

Enolate Formation: Pyridine, acting as the primary base, deprotonates malonic acid to form a nucleophilic enolate.

-

C-C Bond Formation: The malonic acid enolate attacks the iminium ion, forming a new carbon-carbon bond and yielding an amino diacid intermediate.[13]

-

Decarboxylation & Elimination: Upon heating in pyridine, the intermediate undergoes decarboxylation (loss of CO₂) followed by the elimination of the piperidine catalyst to form the final α,β-unsaturated product.[11][14]

The Doebner modification specifically refers to using malonic acid in pyridine, which facilitates the in-situ decarboxylation, providing a high yield of the acrylic acid derivative directly.[15]

Figure 1: Simplified mechanism of the Knoevenagel-Doebner condensation.

Detailed Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

3,5-Dichlorobenzaldehyde

-

Malonic Acid

-

Pyridine (Anhydrous)

-

Piperidine (Catalytic amount)

-

Hydrochloric Acid (5 M)

-

Ethanol (for recrystallization)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in anhydrous pyridine (3-5 mL per gram of aldehyde).

-

Rationale: A slight excess of malonic acid ensures the complete consumption of the aldehyde. Pyridine serves as both the solvent and the base.

-

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 0.05 eq) to the mixture.

-

Rationale: Piperidine is a stronger base than pyridine and accelerates the formation of the reactive iminium ion intermediate.[13]

-

-

Heating and Reaction Monitoring: Heat the reaction mixture to reflux (approx. 115 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot.

-

Rationale: Heating provides the necessary activation energy for condensation and promotes the crucial decarboxylation step.[14]

-

-

Work-up and Isolation: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and an excess of 5 M hydrochloric acid. This will neutralize the pyridine and precipitate the crude product.

-

Rationale: The acidic work-up protonates the carboxylate product, rendering it insoluble in the aqueous medium, and also forms a water-soluble pyridinium salt, aiding in separation.

-

-

Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any remaining salts. Recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol/water mixture, to obtain pure this compound.

-

Rationale: Recrystallization is a standard method for purifying solid organic compounds, removing impurities and yielding a product with a sharp melting point.

-

Figure 2: Experimental workflow for the synthesis of the title compound.

Spectral Analysis and Characterization

Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound. The expected spectral data are interpreted below based on the molecule's functional groups and data from similar compounds.[16][17][18]

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Key Signals |

| ¹H NMR | • ~12.0 ppm (s, 1H): Carboxylic acid proton (-COOH). • ~7.7 ppm (d, 1H): Vinylic proton alpha to the phenyl ring (-CH=). • ~7.5 ppm (m, 3H): Aromatic protons on the dichlorophenyl ring. • ~6.5 ppm (d, 1H): Vinylic proton alpha to the carbonyl group (=CH-COOH). The large coupling constant (J ≈ 16 Hz) between the vinylic protons confirms the (E)-trans configuration. |

| ¹³C NMR | • ~172 ppm: Carboxylic acid carbonyl carbon (-C OOH). • ~145 ppm: Vinylic carbon beta to the carbonyl (C H=). • ~137 ppm: Aromatic quaternary carbon attached to the vinylic group. • ~135 ppm: Aromatic quaternary carbons attached to chlorine (-C -Cl). • ~127-130 ppm: Aromatic C-H carbons. • ~120 ppm: Vinylic carbon alpha to the carbonyl (=C H-COOH). |

| FTIR (cm⁻¹) | • 2500-3300 (broad): O-H stretch of the carboxylic acid dimer. • ~1680-1710 (strong): C=O stretch of the conjugated carboxylic acid. • ~1625 (medium): C=C stretch of the alkene. • ~1420 & ~1290: In-plane O-H bend and C-O stretch. • ~980 (strong): Out-of-plane C-H bend for the trans-alkene. • ~800-900: C-H out-of-plane bending for the substituted aromatic ring. • ~700-800: C-Cl stretch. |

| Mass Spec (EI) | • M⁺ at m/z 216/218/220: Molecular ion peak showing the characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). • [M-OH]⁺ at m/z 199/201/203: Loss of the hydroxyl radical. • [M-COOH]⁺ at m/z 171/173/175: Loss of the carboxyl group. |

Note: NMR shifts are predicted for CDCl₃ solvent and are approximate. FTIR frequencies are for KBr pellet or Nujol mull.[19]

Applications in Research and Development

This compound is primarily utilized as a versatile building block in organic synthesis. Its trifunctional nature allows for a wide range of chemical transformations.

-

Pharmaceutical Synthesis: The cinnamic acid scaffold is a "privileged structure" in medicinal chemistry. Halogenated derivatives, in particular, are of interest due to their increased lipophilicity and ability to engage in halogen bonding, which can enhance binding affinity to biological targets.[1] Studies on similar chlorophenyl acrylate derivatives have demonstrated potent antiproliferative activity against cancer cell lines, potentially through mechanisms like tubulin polymerization inhibition.[3][20] This makes the title compound a valuable starting material for the synthesis of novel anticancer agents.

-

Agrochemicals: The dichlorophenyl moiety is present in numerous herbicides and fungicides. The acrylic acid portion can be modified to create esters or amides, allowing for the generation of libraries of compounds for screening in agrochemical discovery.

-

Polymer and Materials Science: As a derivative of acrylic acid, this compound can be used as a monomer or co-monomer in polymerization reactions. The dichlorophenyl group can impart specific properties to the resulting polymer, such as increased thermal stability, flame retardancy, and a higher refractive index.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific, comprehensive safety data sheet for this compound is not universally available, a robust safety protocol can be established based on its structural components: a chlorinated aromatic and an acrylic acid.

-

Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. All handling of the solid or its solutions should be performed in a certified chemical fume hood.

-

Health Hazards: The compound is expected to be an irritant to the skin, eyes, and respiratory tract.[8] Avoid inhalation of dust and direct contact with skin and eyes.

-

Fire and Reactivity: The compound is not expected to be highly flammable, but like most organic compounds, it will burn if exposed to a strong ignition source. It is incompatible with strong oxidizing agents and strong bases.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage is at 4°C for long-term stability.[6]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste.

Conclusion

This compound is a chemical intermediate with significant, albeit largely unrealized, potential. Its synthesis is straightforward via the well-established Knoevenagel-Doebner condensation, a reaction that is both high-yielding and scalable. Its structural features, particularly the dichlorinated phenyl ring, make it an attractive precursor for the development of new pharmaceuticals and advanced materials. This guide has provided the foundational technical knowledge required for researchers to synthesize, characterize, and utilize this compound effectively and safely in their scientific endeavors.

References

- Organic Chemistry Portal.

- Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

- Santos, L. S., et al. (2010). Mechanism of the Organocatalyzed Decarboxylative Knoevenagel−Doebner Reaction. A Theoretical Study. The Journal of Physical Chemistry A. [Link]

- Scribd.

- NRG Chemistry. (2024). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube. [Link]

- The Royal Society of Chemistry. (2019).

- PubChem. Cinnamic Acid.

- Soares, R. R. (2018). Contributions to the Selection of Solvents in the Extraction of Phenolic Acids. University of Lisbon Repository. [Link]

- Wikipedia. Cinnamic acid. [Link]

- Natson. (2024).

- Fayad, E., et al. (2023).

- Fayad, E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.

- Amerigo Scientific. This compound. [Link]

- ResearchGate. (2023).

- ResearchGate. (2018).

- ResearchGate. Solubilities of trans-cinnamic acid. [Link]

- ResearchGate. (2012).

- PubChem. This compound.

- ResearchGate. Knoevenagel condensation of benzaldehyde 1a with malonic acid 3 with hydrobenzamide 2a as a catalyst towards cinnamic dicarboxylic acid 4a. [Link]

- Banaras Hindu University. (2018).

- The Royal Society of Chemistry.

- ResearchGate. FTIR spectra of the starting monomer acrylic acid (a), plasma polymerized poly(acrylic acid) (b) and conventional poly(acrylic acid) (c). [Link]

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

- MDPI. (2020). Synthesis and Characterization of Gamma Radiation Induced Diallyldimethylammonium Chloride-Acrylic Acid-(3-Acrylamidopropyl) Trimethylammonium Chloride Superabsorbent Hydrogel. [Link]

- Spectroscopy Online. (2023).

- NIST Chemistry WebBook. 3-(3,4-Dichlorophenyl)propionic acid. [Link]

- PubChem. (E)-3-(3,6-Dichloro-2-fluorophenyl)acrylic acid.

- AUREMN. (2004).

- SciELO South Africa. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. chemscene.com [chemscene.com]

- 7. Cinnamic acid - Wikipedia [en.wikipedia.org]

- 8. 3-(3,5-二氯苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Cinnamic Acid | C9H8O2 | CID 444539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry_Chemicalbook [chemicalbook.com]

- 11. Knoevenagel Condensation [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. m.youtube.com [m.youtube.com]

- 15. tandfonline.com [tandfonline.com]

- 16. rsc.org [rsc.org]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. This compound | C9H6Cl2O2 | CID 6442148 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Introduction: The Significance of a Dichlorinated Cinnamic Acid Derivative

An In-depth Technical Guide to the Synthesis of (E)-3-(3,5-Dichlorophenyl)propenoic acid

(E)-3-(3,5-Dichlorophenyl)propenoic acid, a member of the substituted cinnamic acid family, is a highly functionalized organic molecule. With a molecular formula of C₉H₆Cl₂O₂ and a molecular weight of 217.05 g/mol , its structure features a trans-configured propenoic acid moiety attached to a 3,5-dichlorinated phenyl ring.[1] This specific arrangement of electron-withdrawing chlorine atoms on the aromatic ring significantly influences the molecule's electronic properties and reactivity, making it a valuable and versatile intermediate in the synthesis of more complex chemical entities.

While not a final drug product in itself, this compound serves as a critical building block in medicinal chemistry and materials science. Its structural motifs are found in various biologically active molecules. The synthesis of such intermediates is a foundational aspect of drug discovery, where precise control over stereochemistry and substitution patterns is paramount. This guide provides an in-depth exploration of the primary synthetic routes to (E)-3-(3,5-Dichlorophenyl)propenoic acid, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of methodologies.

Part 1: Core Synthesis Methodologies

The creation of the α,β-unsaturated carboxylic acid structure of (E)-3-(3,5-Dichlorophenyl)propenoic acid can be achieved through several classic and modern organic reactions. The choice of method often depends on factors such as starting material availability, desired scale, yield, and stereochemical control. We will explore the Knoevenagel condensation, the Perkin reaction, and the Heck reaction as primary synthetic strategies.

The Knoevenagel-Doebner Condensation: A Classic and Efficient Route

The Knoevenagel condensation is a cornerstone of C-C bond formation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[2][3][4] For the synthesis of cinnamic acids, the Doebner modification is particularly effective. This variation employs malonic acid as the active methylene compound and uses pyridine as both the solvent and a base, often with a catalytic amount of piperidine.[3] The reaction proceeds through condensation followed by a spontaneous decarboxylation, offering a direct route to the desired product.

Causality and Rationale: This method is favored for its operational simplicity and the directness of the transformation. The 3,5-dichlorobenzaldehyde carbonyl is sufficiently electrophilic to react with the nucleophilic enolate generated from malonic acid. The use of pyridine is critical; it facilitates both the initial condensation and the subsequent decarboxylation upon heating, driving the reaction to completion.

Reaction Mechanism: The mechanism involves several key steps:

-

Enolate Formation: The basic catalyst (piperidine/pyridine) abstracts an acidic α-hydrogen from malonic acid to form a resonance-stabilized enolate ion.

-

Nucleophilic Addition: The enolate attacks the carbonyl carbon of 3,5-dichlorobenzaldehyde, forming an aldol-type addition product.

-

Dehydration: The intermediate alcohol undergoes dehydration (elimination of water) to yield an α,β-unsaturated dicarboxylic acid intermediate.

-

Decarboxylation: Upon heating in pyridine, this intermediate readily loses carbon dioxide to afford the final (E)-3-(3,5-Dichlorophenyl)propenoic acid. The trans or (E)-isomer is thermodynamically more stable and is typically the major product.

Caption: Workflow of the Knoevenagel-Doebner synthesis pathway.

Experimental Protocol: Knoevenagel-Doebner Synthesis

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzaldehyde (10.0 g, 57.1 mmol) and malonic acid (7.1 g, 68.2 mmol).

-

Solvent/Catalyst Addition: Add pyridine (30 mL) followed by a catalytic amount of piperidine (0.5 mL).

-

Reaction: Heat the mixture to reflux (approximately 115°C) and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice-cold concentrated hydrochloric acid (50 mL) and water (100 mL). This will neutralize the pyridine and precipitate the crude product.

-

Isolation: Collect the white precipitate by vacuum filtration and wash thoroughly with cold water to remove any remaining pyridine hydrochloride.

-

Purification: Recrystallize the crude solid from an ethanol/water mixture to yield pure (E)-3-(3,5-Dichlorophenyl)propenoic acid as a white crystalline solid.

The Perkin Reaction: An Alternative Condensation Approach

The Perkin reaction is another classic method for synthesizing α,β-unsaturated aromatic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride, using an alkali salt of the corresponding acid as a base catalyst.[5][6][7] To synthesize the target compound, 3,5-dichlorobenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate.

Causality and Rationale: This reaction provides a viable alternative, particularly when malonic acid is not preferred. The sodium acetate acts as the base to generate a nucleophilic carbanion from acetic anhydride.[8] The reaction typically requires higher temperatures than the Knoevenagel condensation. The initial product is a mixed anhydride which is subsequently hydrolyzed during the work-up to yield the carboxylic acid.

Reaction Mechanism:

-

Enolate Formation: Sodium acetate deprotonates acetic anhydride at the α-carbon, forming an enolate.

-

Aldol-type Condensation: The enolate attacks the 3,5-dichlorobenzaldehyde.

-

Acyl Transfer and Elimination: The resulting alkoxide undergoes an intramolecular acyl transfer followed by elimination of an acetate group (after dehydration) to form an unsaturated mixed anhydride.

-

Hydrolysis: The anhydride is hydrolyzed during aqueous work-up to give the final cinnamic acid product.

Caption: High-level overview of the Perkin reaction process.

Experimental Protocol: Perkin Reaction

-

Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, combine 3,5-dichlorobenzaldehyde (5.0 g, 28.6 mmol), acetic anhydride (8.0 mL, 84.7 mmol), and anhydrous sodium acetate (2.5 g, 30.5 mmol).

-

Reaction: Heat the mixture in an oil bath at 180°C for 5-6 hours.

-

Work-up: Allow the mixture to cool slightly, then add water (50 mL) and heat to boiling to hydrolyze the excess acetic anhydride.

-

Isolation: Cool the solution. The product may crystallize out. Alternatively, perform a steam distillation to remove any unreacted aldehyde. Acidify the remaining solution with hydrochloric acid to precipitate the crude product.

-

Purification: Collect the solid by filtration and recrystallize from ethanol to obtain the pure product.

The Heck Reaction: A Modern Organometallic Approach

The Heck reaction is a powerful palladium-catalyzed cross-coupling reaction between an unsaturated halide and an alkene.[9][10] To form (E)-3-(3,5-Dichlorophenyl)propenoic acid, this would involve coupling an aryl halide, such as 1-iodo-3,5-dichlorobenzene, with acrylic acid in the presence of a palladium catalyst and a base.

Causality and Rationale: The Heck reaction is a highly versatile and stereoselective method. It offers excellent control to form the (E)-isomer, which is a significant advantage.[11] The reaction proceeds via a well-defined catalytic cycle and is tolerant of many functional groups. While it requires a more complex setup with an organometallic catalyst, it represents a modern and efficient alternative to classical condensation reactions.

Reaction Mechanism (Catalytic Cycle):

-

Oxidative Addition: The Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.

-

Alkene Coordination & Insertion: The alkene (acrylic acid) coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-Aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, re-forming the double bond and generating a Pd-H species. This step determines the (E)-stereochemistry.

-

Reductive Elimination: The base regenerates the Pd(0) catalyst from the Pd-H species, completing the cycle.

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Part 2: Synthesis Discovery and Characterization

The "discovery" of a molecule like (E)-3-(3,5-Dichlorophenyl)propenoic acid is less a singular historical event and more a result of the systematic exploration of chemical reactions and the need for novel building blocks in synthetic chemistry. Its existence is a logical extension of well-established reactions like the Knoevenagel and Perkin condensations applied to commercially available starting materials. The compound is identified by its unique CAS Number: 20595-53-3.[12]

Upon synthesis, its identity and purity are confirmed through a standard battery of analytical techniques.

Key Characterization Data:

| Property | Value | Technique |

| Molecular Formula | C₉H₆Cl₂O₂ | Mass Spectrometry |

| Molecular Weight | 217.05 g/mol | Mass Spectrometry |

| CAS Number | 20595-53-3 | - |

| Appearance | White crystalline solid | Visual Inspection |

| Stereochemistry | (E) or trans | ¹H NMR Spectroscopy |

| Spectroscopic Data | ¹H NMR, ¹³C NMR, IR, MS | [13] |

Analytical Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the trans stereochemistry of the double bond, which is indicated by a large coupling constant (typically 15-18 Hz) between the vinylic protons. ¹³C NMR confirms the number and type of carbon atoms in the molecule.

-

Infrared (IR) Spectroscopy: IR analysis will show characteristic absorption bands for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1680-1710 cm⁻¹), the C=C stretch (~1620-1640 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The characteristic isotopic signature of two chlorine atoms (a 3:2 ratio for M, M+2, and M+4 peaks) is a definitive indicator of the compound's composition.

-

X-Ray Crystallography: For an unambiguous determination of the solid-state structure and confirmation of the (E)-configuration, single-crystal X-ray diffraction can be employed, as has been done for structurally similar molecules.[14]

Conclusion

The synthesis of (E)-3-(3,5-Dichlorophenyl)propenoic acid is most reliably and directly achieved via the Knoevenagel-Doebner condensation of 3,5-dichlorobenzaldehyde with malonic acid. This method offers high yields and operational simplicity. Alternative routes like the Perkin and Heck reactions provide valuable, albeit different, strategic approaches that further enrich the synthetic chemist's toolkit. The availability of this compound through robust synthetic procedures empowers researchers in drug development and materials science by providing a key intermediate for the construction of more complex, high-value molecules. The principles and protocols detailed in this guide offer a comprehensive framework for the successful synthesis and characterization of this important chemical building block.

References

- Knoevenagel Condensation. Cambridge University Press. [Link]

- Knoevenagel condens

- Knoevenagel Condens

- Heck reaction. Wikipedia. [Link]

- Heck Reaction. Organic Chemistry Portal. [Link]

- A Concise Introduction of Perkin Reaction. Longdom Publishing. [Link]

- Knoevenagel Condensation Doebner Modific

- Perkin Reaction. Cambridge University Press. [Link]

- Perkin condens

- Perkin Reaction Mechanism.

- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a C

- Heck Reaction—St

- Perkin Reaction. Chemistry LibreTexts. [Link]

- Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

- Heck Reaction. Chemistry LibreTexts. [Link]

- Discovery of 6-(2,4-Dichlorophenyl)-5-[4-[(3S)-1-(3-fluoropropyl)pyrrolidin-3-yl]oxyphenyl]-8,9-dihydro-7H-benzo[12]annulene-2-carboxylic acid (SAR439859), a Potent and Selective Estrogen Receptor Degrader (SERD) for... ACS Publications - American Chemical Society. [Link]

- Crystal structure of 4-[(3,5-dichlorophenyl) carbamoyl]butanoic acid, C11H11Cl2NO3. De Gruyter. [Link]

- Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6- dihydropyridazin-3-yloxy)phenyl]...

- 3-(3,4-Dichlorophenyl)propionic acid. NIST WebBook. [Link]

- (2E)-3-(2,5-dichlorophenyl)prop-2-enoic acid | C9H6Cl2O2 | CID 7014934. PubChem. [Link]

- Crystal structure of 4-[(3,5-dichlorophenyl)carbamoyl]butanoic acid, C11H11Cl2NO3. De Gruyter. [Link]

- Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[2][13][14]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. longdom.org [longdom.org]

- 6. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Heck Reaction [organic-chemistry.org]

- 12. (E)-3-(3,5-Dichlorophenyl)propenoic acid | 20595-53-3 [chemicalbook.com]

- 13. (E)-3-(3,5-Dichlorophenyl)propenoic acid(20595-53-3) 1H NMR spectrum [chemicalbook.com]

- 14. eprints.sunway.edu.my [eprints.sunway.edu.my]

3-(3,5-Dichlorophenyl)acrylic acid CAS number 20595-53-3

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)acrylic acid (CAS 20595-53-3)

Introduction: Unveiling a Versatile Scaffold

In the landscape of chemical synthesis and drug discovery, cinnamic acids and their derivatives represent a class of organic compounds with significant utility. This compound, identified by CAS number 20595-53-3, is a notable member of this family.[] Structurally, it is an unsaturated carboxylic acid featuring a dichlorinated phenyl ring, a substitution pattern that imparts distinct chemical properties and potential for biological activity. This compound serves as a versatile small molecule scaffold and a key building block in the synthesis of more complex molecules for the pharmaceutical and agrochemical sectors. This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its analytical characterization and potential applications, grounded in established chemical principles.

Core Physicochemical & Computed Properties

A precise understanding of a compound's physical and chemical characteristics is foundational to its application in research. This compound is a white crystalline solid, a common characteristic of many cinnamic acids. Its solubility profile, marked by moderate solubility in organic solvents and limited aqueous solubility, is typical for aromatic compounds of this nature.

| Property | Value | Source(s) |

| CAS Number | 20595-53-3 | [][2] |

| IUPAC Name | (2E)-3-(3,5-dichlorophenyl)prop-2-enoic acid | [] |

| Synonyms | (E)-3-(3,5-Dichlorophenyl)propenoic acid, 3,5-Dichlorocinnamic acid | [][2] |

| Molecular Formula | C₉H₆Cl₂O₂ | [2] |

| Molecular Weight | 217.05 g/mol | [][2] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | [2] |

| LogP (Computed) | 3.0912 | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Rotatable Bonds | 2 | [2] |

Synthesis Pathway: The Knoevenagel Condensation

The synthesis of cinnamic acid derivatives is most effectively achieved through carbon-carbon bond-forming reactions. The Knoevenagel condensation is a cornerstone method for this transformation, valued for its efficiency and reliability.[3][4] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base.[4][5] For the synthesis of this compound, the logical precursors are 3,5-dichlorobenzaldehyde and malonic acid.

The causality behind this choice is rooted in the mechanism. A weak base, such as piperidine or pyridine, is sufficient to deprotonate the highly acidic methylene protons of malonic acid, forming a nucleophilic enolate.[6] This enolate then readily attacks the electrophilic carbonyl carbon of the 3,5-dichlorobenzaldehyde. The subsequent intermediate undergoes dehydration and, crucially, decarboxylation, which is a spontaneous and favorable step when malonic acid is the active methylene source.[3] This entire sequence is often referred to as the Doebner modification of the Knoevenagel condensation.[3] While the classical Perkin reaction, involving an acid anhydride and the salt of the corresponding acid, is also a viable method for producing cinnamic acids, the Knoevenagel-Doebner approach is often preferred for its milder conditions and simpler workup.[7][8]

Synthesis Workflow Diagram

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 3-(3,5-Dichlorophenyl)acrylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 3-(3,5-dichlorophenyl)acrylic acid, a molecule of interest in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and methodologies that underpin our understanding of this compound.

Molecular Identity and Structure

This compound, also known as (E)-3-(3,5-dichlorophenyl)propenoic acid, is a halogenated derivative of cinnamic acid. The presence of two chlorine atoms on the phenyl ring significantly influences its electronic properties and, consequently, its reactivity and biological interactions.

Molecular Structure:

Caption: 2D structure of this compound.

Core Molecular Data:

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂O₂ | [1] |

| Molecular Weight | 217.05 g/mol | [1] |

| CAS Number | 20595-53-3 | [1] |

| IUPAC Name | (2E)-3-(3,5-dichlorophenyl)prop-2-enoic acid | [] |

Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Predicted and Experimental Values:

| Property | Value | Method/Comment | Source |

| Melting Point | 188-191 °C | Experimental | |

| pKa | ~4.2 | Estimated based on substituted cinnamic acids | |

| LogP | 3.0912 | Computational | [1] |

| Topological Polar Surface Area (TPSA) | 37.3 Ų | Computational | [1] |

| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide (DMSO). Sparingly soluble in water. | General observation for similar compounds |

Expert Insights on Physicochemical Properties:

-

Melting Point: The relatively high melting point is indicative of a stable crystal lattice, likely influenced by intermolecular hydrogen bonding between the carboxylic acid moieties and potential π-π stacking of the aromatic rings.

-

pKa: The acidity of the carboxylic acid is a key determinant of its ionization state at physiological pH. The electron-withdrawing nature of the two chlorine atoms is expected to slightly increase the acidity (lower the pKa) compared to unsubstituted cinnamic acid (pKa ≈ 4.4). An estimated pKa of around 4.2 suggests that at a physiological pH of 7.4, the compound will exist predominantly in its deprotonated, carboxylate form. This has significant implications for its solubility and ability to interact with biological targets.

-

LogP: The calculated LogP value of 3.0912 indicates a moderate lipophilicity.[1] This suggests a balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.

-

Solubility: As expected for a carboxylic acid with a significant hydrophobic backbone, the solubility is poor in water but increases in polar organic solvents. For biological assays, stock solutions are typically prepared in DMSO.

Synthesis and Purification

The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction. This classic carbon-carbon bond-forming reaction provides a reliable and efficient route to cinnamic acid derivatives.

Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Knoevenagel Condensation):

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dichlorobenzaldehyde (1 equivalent) and malonic acid (1.1 equivalents).

-

Solvent and Catalyst: Add pyridine to dissolve the reactants, followed by a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Reaction: Heat the mixture to reflux (approximately 115 °C) for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing a mixture of ice and concentrated hydrochloric acid. This protonates the carboxylate and causes the product to precipitate.

-

Isolation: The crude product is collected by vacuum filtration and washed with cold water.

-

Purification: The crude solid is purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

Self-Validating System in Synthesis and Purification:

-

TLC Monitoring: In-process TLC analysis ensures the reaction goes to completion, preventing the carryover of unreacted starting materials.

-

Recrystallization to Constant Melting Point: The purity of the final compound is confirmed by recrystallizing the product until a sharp and constant melting point is achieved. This is a classic and reliable method for ensuring the removal of impurities.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | br s | 1H | -COOH |

| ~7.7 | d, J ≈ 16 Hz | 1H | Ar-CH= |

| ~7.4 | d, J ≈ 1.5 Hz | 2H | Ar-H (ortho to -CH=CH-) |

| ~7.3 | t, J ≈ 1.5 Hz | 1H | Ar-H (para to -CH=CH-) |

| ~6.4 | d, J ≈ 16 Hz | 1H | =CH-COOH |

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~172 | -COOH |

| ~145 | Ar-CH= |

| ~138 | Ar-C (ipso) |

| ~135 | Ar-C-Cl |

| ~129 | Ar-CH (para) |

| ~127 | Ar-CH (ortho) |

| ~118 | =CH-COOH |

Expert Interpretation of NMR Spectra:

-

The large coupling constant (J ≈ 16 Hz) for the two vinylic protons is characteristic of a trans (E) configuration, which is the expected thermodynamic product of the Knoevenagel condensation.

-

The aromatic region of the ¹H NMR spectrum is expected to show a simple splitting pattern due to the symmetrical substitution of the phenyl ring.

-

The downfield shift of the carboxylic acid proton is typical and this peak is often broad due to hydrogen bonding and exchange.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorption Bands (KBr pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-2500 | Broad | O-H stretch (carboxylic acid dimer) |

| ~1700-1680 | Strong | C=O stretch (conjugated carboxylic acid) |

| ~1630 | Medium | C=C stretch (alkene) |

| ~1420 | Medium | O-H bend (in-plane) |

| ~980 | Medium | =C-H bend (out-of-plane, trans) |

| ~800-750 | Strong | C-Cl stretch |

Expert Interpretation of IR Spectrum:

-

The very broad absorption in the high-frequency region is a hallmark of the hydrogen-bonded dimer of the carboxylic acid.

-

The C=O stretching frequency is slightly lower than that of a saturated carboxylic acid due to conjugation with the double bond and the aromatic ring.

-

The presence of a medium intensity peak around 980 cm⁻¹ further confirms the trans stereochemistry of the double bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule.

Expected UV-Vis Absorption (in Ethanol):

| λmax (nm) | Molar Absorptivity (ε) | Transition |

| ~270-280 | High | π → π* |

Expert Interpretation of UV-Vis Spectrum:

-

The molecule possesses an extended conjugated system involving the phenyl ring, the acrylic double bond, and the carbonyl group. This leads to a strong π → π* electronic transition, resulting in a high molar absorptivity in the UV region. The exact position of the λmax will be influenced by the solvent polarity.

Crystallography

Conclusion

This compound is a compound with well-defined physicochemical properties that can be reliably synthesized and characterized using standard laboratory techniques. Its moderate lipophilicity and acidic nature make it an interesting scaffold for further chemical modifications in the pursuit of new therapeutic agents. The analytical methods described herein provide a robust framework for the quality control and further investigation of this and related compounds.

References

- PubChem. (n.d.). This compound.

- Zhong, Y., Xu, Z., Wang, Y., Xu, Y., Li, P., & Wu, B. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 15-20.

Sources

An In-depth Technical Guide to 3-(3,5-Dichlorophenyl)acrylic Acid: Molecular Structure, Properties, and Synthesis

This guide provides a comprehensive technical overview of 3-(3,5-Dichlorophenyl)acrylic acid, a molecule of interest for researchers, medicinal chemists, and professionals in drug development. We will delve into its molecular characteristics, outline a robust synthesis protocol, and discuss its potential applications, grounded in established chemical principles and supported by authoritative sources.

Core Molecular and Physical Properties

This compound, systematically named (2E)-3-(3,5-dichlorophenyl)acrylic acid, is a cinnamic acid derivative characterized by a dichlorinated phenyl ring.[][2] This substitution pattern significantly influences its physicochemical properties and, consequently, its potential biological activity.

The key identifiers and computed properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(3,5-dichlorophenyl)prop-2-enoic acid | [] |

| Synonyms | (E)-3-(3,5-Dichlorophenyl)propenoic acid | [2] |

| CAS Number | 20595-53-3 | [2] |

| Molecular Formula | C₉H₆Cl₂O₂ | [2] |

| Molecular Weight | 217.05 g/mol | [2] |

| Canonical SMILES | C1=C(C=C(C=C1Cl)Cl)/C=C/C(=O)O | [2] |

The molecular structure, featuring a planar acrylic acid moiety and a dichlorinated aromatic ring, is depicted in the following diagram.

Caption: Molecular structure of this compound.

Synthesis Methodology: A Validated Approach

The synthesis of this compound can be reliably achieved via the Knoevenagel-Doebner condensation. This classic reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a weak base, typically pyridine with a piperidine co-catalyst, followed by decarboxylation.[3][4] This method is preferred for its high efficiency and stereoselectivity, generally yielding the (E)-isomer.[5]

The logical workflow for this synthesis is outlined below.

Caption: Knoevenagel-Doebner synthesis workflow.

Experimental Protocol

This protocol describes the synthesis of (E)-3-(3,5-Dichlorophenyl)acrylic acid from 3,5-dichlorobenzaldehyde and malonic acid.

Materials and Reagents:

-

3,5-Dichlorobenzaldehyde

-

Malonic Acid

-

Pyridine (anhydrous)

-

Piperidine

-

Hydrochloric Acid (concentrated)

-

Ethanol

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dichlorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and anhydrous pyridine (acting as both solvent and base).

-

Rationale: A slight excess of malonic acid ensures the complete consumption of the aldehyde. Anhydrous pyridine is crucial to prevent side reactions with water.

-

-

Catalyst Addition: To the stirred mixture, add a catalytic amount of piperidine (approximately 0.1 equivalents).

-

Rationale: Piperidine is a more effective basic catalyst than pyridine for the initial condensation step, accelerating the reaction.[4]

-

-

Condensation and Decarboxylation: Heat the reaction mixture to reflux (approximately 115°C) for 4-6 hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide, which indicates the decarboxylation of the intermediate.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing a stirred solution of ice and concentrated hydrochloric acid.

-

Rationale: The acidic work-up protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution. It also neutralizes the pyridine and piperidine.

-

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any remaining salts and impurities.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to yield pure (E)-3-(3,5-Dichlorophenyl)acrylic acid as a crystalline solid.

Spectroscopic Characterization (Predicted)

While specific experimental spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features, which are essential for its identification and characterization.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl protons as two doublets with a large coupling constant (J > 15 Hz), indicative of a trans (E) configuration. The aromatic protons on the dichlorophenyl ring will appear as a multiplet or as distinct signals in the aromatic region (δ 7.0-8.0 ppm). The acidic proton of the carboxylic acid will be a broad singlet at a downfield chemical shift (δ > 10 ppm).

-

¹³C NMR: The carbon NMR will show signals for the carboxyl carbon (~170 ppm), the carbons of the double bond, and the distinct carbons of the dichlorinated aromatic ring.

-

IR Spectroscopy: The infrared spectrum will be dominated by a broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹). A strong carbonyl (C=O) stretching absorption will be present around 1700 cm⁻¹. The C=C stretching of the acrylate moiety will appear around 1640 cm⁻¹, and C-Cl stretching bands will be visible in the fingerprint region.[6]

Applications in Drug Discovery and Development

The incorporation of a dichlorophenyl moiety is a common strategy in medicinal chemistry to enhance the biological activity of a molecule.[7] Phenylacrylic acid derivatives, in general, have been investigated for various therapeutic applications, including as anticancer agents.

Research into structurally related chlorinated phenylacrylic acid derivatives has demonstrated their potential as cytotoxic agents against various cancer cell lines.[8] For instance, certain substituted phenylacrylic acids have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cell lines.[8] The mechanism of action for some of these compounds is believed to involve the inhibition of critical cellular processes like DNA and protein synthesis.[9]

The 3,5-dichloro substitution on the phenyl ring of this compound is expected to increase its lipophilicity, which can enhance its ability to cross cell membranes and interact with intracellular targets. This structural feature suggests that the compound could be a valuable scaffold for the development of novel therapeutic agents, particularly in oncology. Further biological evaluation is warranted to explore its specific cytotoxic profile and mechanism of action.

Conclusion

This compound is a well-defined chemical entity with established molecular and physical properties. Its synthesis is readily achievable through robust and well-understood organic reactions like the Knoevenagel-Doebner condensation. The structural features of this molecule, particularly the dichlorinated phenyl ring, make it a compound of interest for further investigation in the field of drug discovery, with potential applications as an anticancer agent. This guide provides a solid foundation for researchers and scientists to build upon in their exploration of this promising compound.

References

- D'Cruz, O. J., & Uckun, F. M. (2001). Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates. PubMed.

- El-Sayed, N. N. E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate.

- Khan, M. A., & Pandya, S. U. (1959). The condensation of aldehydes with malonic acid. Journal of the University of Bombay.

- Wikipedia. (2023). Knoevenagel condensation.

- Wikipedia. (2023). Perkin reaction.

- ARKAT USA, Inc. (2007). Synthesis and copolymerization of pentachlorophenyl acrylate monomers.

- Natural Products Research & Development. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. YouTube.

- Sathee, S. Perkin Reaction Mechanism. Sathee JEE.

- Dr. H.N. Sinha Arts & Commerce College. Condensation Reaction.

- Longdom Publishing. A Concise Introduction of Perkin Reaction.

- Slideshare. (2018). Introduction to Perkin reaction its mechanism and examples.pdf.

- El-Sayed, N. N. E., et al. (2023). Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. ResearchGate.

- ARKAT USA, Inc. (2007). Synthesis and copolymerization of pentachlorophenyl acrylate monomers.

Sources

- 2. chemscene.com [chemscene.com]

- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 4. ias.ac.in [ias.ac.in]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one [scielo.org.za]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and cytotoxicity of substituted ethyl 2-phenacyl-3-phenylpyrrole-4-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Dichlorophenyl Acrylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the dichlorophenyl acrylic acid scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. Its derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents. This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the biological activities of these compounds. Moving beyond a mere recitation of facts, this document delves into the causal relationships between chemical structure and biological function, offers detailed, field-proven experimental protocols, and is grounded in authoritative scientific literature to ensure the highest degree of accuracy and trustworthiness. Our aim is to equip you with the foundational knowledge and practical methodologies required to accelerate your research and development efforts in this exciting area of drug discovery.

Anticancer Activity: Targeting the Machinery of Cell Division

Dichlorophenyl acrylic acid derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines. A primary mechanism underpinning this activity is the disruption of microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell shape.

Mechanism of Action: Inhibition of β-Tubulin Polymerization and G2/M Cell Cycle Arrest

Several dichlorophenyl acrylic acid derivatives have been identified as potent inhibitors of β-tubulin polymerization.[1][2][3] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of microtubules. This disruption of the microtubule network activates the spindle assembly checkpoint, leading to a halt in the cell cycle at the G2/M phase, ultimately inducing apoptosis (programmed cell death).[1][2][3][4][5]

The G2/M cell cycle arrest is a complex process initiated by DNA damage or mitotic spindle defects. In the context of tubulin inhibitors, the cell cycle is halted to prevent aberrant chromosome segregation. This arrest is often mediated by the ATM/Chk2 and p53/p21 pathways, which lead to the inactivation of the Cdc2/Cyclin B1 complex, a key driver of mitotic entry.[6] The sustained arrest at the G2/M phase eventually triggers the apoptotic cascade.

Below is a diagram illustrating the proposed mechanism of action for the anticancer activity of dichlorophenyl acrylic acid derivatives.

Caption: Proposed mechanism of anticancer activity.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of dichlorophenyl acrylic acid derivatives is significantly influenced by the substitution pattern on the phenyl ring and modifications to the acrylic acid moiety.

-

Dichlorophenyl Substitution: The position of the chlorine atoms on the phenyl ring is critical. For instance, 2,6-dichlorophenyl substitution has been shown to decrease potency compared to 3,4-dichlorophenyl substitution in some acrylonitrile derivatives.[7]

-

Additional Moieties: The introduction of nitro (-NO2) or amino (-NH2) groups on the phenyl ring can enhance cytotoxic activity.[7]

-

Acrylonitrile vs. Acrylic Acid: Both dichlorophenylacrylonitriles and dichlorophenyl acrylic acids have demonstrated significant anticancer activity.[1][2][3][7]

-

Esterification: Conversion of the carboxylic acid to an ester can modulate activity, with some esters showing potent effects.[1][2][3]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative dichlorophenyl acrylic acid derivatives and related compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile | MCF-7 | 0.56 ± 0.03 | [7] |

| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile | MCF-7 | 0.127 ± 0.04 | [7] |

| (Z)-3-(4-aminophenyl)-2-(3,4-dichlorophenyl)acrylonitrile | Various | Sub-micromolar | [7] |

| 3-(4-chlorophenyl) acrylic acid derivative 4b | MDA-MB-231 | 3.24 ± 0.13 | [1][2][3] |

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8][9][10][11]

Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the dichlorophenyl acrylic acid derivatives in culture medium. Replace the old medium with medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the plate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.[12][13][14][15][16]

Principle: Tubulin polymerization can be monitored by the increase in light scattering or fluorescence of a reporter dye that binds to polymerized microtubules. The reaction is initiated by raising the temperature to 37°C.

Step-by-Step Protocol:

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer. Prepare a reaction mixture containing tubulin, GTP, and a fluorescent reporter on ice.

-

Compound Addition: In a pre-warmed 96-well plate, add the test compounds at various concentrations. Include a vehicle control, a known polymerization inhibitor (e.g., colchicine), and a polymerization enhancer (e.g., paclitaxel).

-

Initiation of Polymerization: Add the ice-cold tubulin reaction mix to each well and immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Fluorescence Measurement: Monitor the increase in fluorescence over time (e.g., every 60 seconds for 1 hour) at the appropriate excitation and emission wavelengths.

-

Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the percentage of inhibition relative to the vehicle control.

Caption: Simplified NF-κB signaling pathway and a potential point of inhibition.

Conclusion and Future Directions

Dichlorophenyl acrylic acid derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation. Future research should focus on:

-

Lead Optimization: Systematic modification of the dichlorophenyl acrylic acid scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Deeper investigation into the molecular targets and signaling pathways modulated by these derivatives.

-

In Vivo Efficacy: Evaluation of the most promising candidates in relevant animal models of cancer, infectious diseases, and inflammation.

This guide provides a solid foundation for researchers to build upon. By employing the described methodologies and understanding the underlying principles, the scientific community can collectively unlock the full therapeutic potential of dichlorophenyl acrylic acid derivatives.

References

- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UKHSA Research Portal. [Link]

- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Published December 24, 2025. [Link]

- The Nuclear Factor NF-κB Pathway in Inflamm

- NF-κB Signaling P

- Cytotoxicity MTT Assay Protocols and Methods.

- Simplified diagram depicting the two NF-κB signalling pathways. Both...

- Antimicrobial susceptibility testing (Broth microdilution method). WOAH - Asia. [Link]

- The NF-kB Signaling Pathway.

- Broth Dilution Method for MIC Determination. Microbe Online. Published November 15, 2013. [Link]

- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. Published June 14, 2023. [Link]

- Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. Published October 18, 2011. [Link]

- Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro. PubMed. [Link]

- Tubulin Polymeriz

- abstract A variety of 3-(4-chlorophenyl) acrylic acids 4a,b and 3-(4-chlorophenyl)acrylate esters 5a–i were synthesized and st. [Link]

- Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy. PubMed Central. Published August 19, 2025. [Link]

- Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. [Link]

- (PDF) Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues.

- Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues. PMC. Published October 9, 2023. [Link]

- Biphasic Dose‐Dependent G0/G1 and G2/M Cell‐Cycle Arrest by Synthetic 2,3‐Arylpyridylindole Derivatives in A549 Lung Cancer Cells.

- A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetast

- Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells. PubMed. Published July 19, 2022. [Link]

- Diallyl trisulfide-induced G(2)

- Synthesis and structure-activity relationships of a novel class of dithiocarbamic acid esters as anticancer agent. PubMed. [Link]

- (E)-3-(3,4-DICHLOROPHENYL)ACRYLIC ACID | CAS#:7312-27-8. Chemsrc. Published September 9, 2025. [Link]

- The Induction of G2/M Phase Cell Cycle Arrest and Apoptosis by the Chalcone Derivative 1C in Sensitive and Resistant Ovarian Cancer Cells Is Associated with ROS Generation. PMC. Published July 9, 2024. [Link]

- Structure-based design, synthesis, molecular docking, and biological activities of 2-(3-benzoylphenyl) propanoic acid derivatives as dual mechanism drugs. NIH. [Link]

- The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum. PMC. [Link]

Sources

- 1. aast.edu [aast.edu]

- 2. researchgate.net [researchgate.net]

- 3. Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biphasic Dose-Dependent G0/G1 and G2/M Cell-Cycle Arrest by Synthetic 2,3-Arylpyridylindole Derivatives in A549 Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The molecular mechanism of G2/M cell cycle arrest induced by AFB1 in the jejunum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clyte.tech [clyte.tech]

- 9. broadpharm.com [broadpharm.com]

- 10. static.igem.wiki [static.igem.wiki]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 15. Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Dicarboximide Fungicides: A Technical Guide to 3-(3,5-Dichlorophenyl)acrylic Acid

Abstract

This technical guide provides an in-depth exploration of 3-(3,5-Dichlorophenyl)acrylic acid, a critical intermediate in the synthesis of dicarboximide fungicides, a class of agrochemicals vital for the control of a broad spectrum of fungal pathogens. This document is intended for researchers, scientists, and professionals in the field of drug development and agrochemical synthesis. We will delve into the synthetic pathways for this compound, its subsequent conversion to prominent fungicides such as Iprodione and Vinclozolin, and the mechanistic underpinnings of the fungicidal activity of these dicarboximide compounds. Detailed experimental protocols, quantitative data, and visual diagrams are provided to facilitate a comprehensive understanding of the chemistry and biological significance of this key intermediate.

Introduction: The Agricultural Importance of Dicarboximide Fungicides

Dicarboximide fungicides, including Iprodione and Vinclozolin, are a class of contact fungicides widely utilized in agriculture to protect a variety of crops, such as fruits, vegetables, and ornamental plants, from diseases caused by fungal pathogens.[1] These compounds are particularly effective against notorious pathogens like Botrytis cinerea (gray mold), Sclerotinia sclerotiorum (white mold), and Alternaria species.[2][3] The core chemical scaffold of these fungicides is a 3,5-dichlorophenyl group attached to a cyclic imide structure. The synthesis of this crucial scaffold relies on the availability of a versatile precursor, this compound. Understanding the synthesis and chemistry of this intermediate is paramount for the development of new and improved fungicidal agents.

Synthesis of the Key Intermediate: this compound

The primary and most classical method for the synthesis of cinnamic acid and its derivatives is the Perkin reaction.[4] This reaction provides a direct and efficient route to this compound from commercially available starting materials.

The Perkin Reaction: A Time-Honored Condensation

The Perkin reaction involves the aldol condensation of an aromatic aldehyde with an acid anhydride, in the presence of the alkali salt of the acid.[4] For the synthesis of this compound, the reaction proceeds between 3,5-dichlorobenzaldehyde and acetic anhydride, with sodium acetate serving as the base catalyst.

The causality behind this choice of reagents lies in the mechanism of the Perkin reaction. The acetate ion from sodium acetate acts as a base to deprotonate acetic anhydride, forming a reactive enolate. This enolate then undergoes a nucleophilic attack on the carbonyl carbon of 3,5-dichlorobenzaldehyde. Subsequent dehydration and hydrolysis yield the desired α,β-unsaturated carboxylic acid. The stereochemistry of the newly formed double bond is typically the more stable (E)-isomer.[5]

Caption: Mechanism of the Perkin reaction for this compound synthesis.

Experimental Protocol: Synthesis of (E)-3-(3,5-Dichlorophenyl)acrylic Acid

Materials:

-

3,5-Dichlorobenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Hydrochloric acid (concentrated)

-

Water

-

Ethanol

Procedure:

-

A mixture of 3,5-dichlorobenzaldehyde (1 mole), acetic anhydride (1.5 moles), and anhydrous sodium acetate (1 mole) is placed in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated in an oil bath at 180°C for 5 hours.[5]

-

The hot reaction mixture is then poured into a large volume of water with vigorous stirring.

-

The resulting solution is boiled for 15 minutes to hydrolyze the excess acetic anhydride.

-

Concentrated hydrochloric acid is added to the hot solution until it is acidic to litmus paper, which precipitates the crude this compound.

-

The precipitate is collected by vacuum filtration and washed with cold water.

-

The crude product is purified by recrystallization from ethanol to afford colorless crystals of (E)-3-(3,5-Dichlorophenyl)acrylic acid.

Characterization Data

| Property | Value |

| Molecular Formula | C₉H₆Cl₂O₂ |

| Molecular Weight | 217.05 g/mol [6] |

| Appearance | Colorless crystals |

| Melting Point | 199°C (literature) |

| ¹H NMR (DMSO-d₆) | δ 12.69 (s, 1H, COOH), 7.60 (d, J=16.0 Hz, 1H, Ar-CH=), 7.50 (s, 2H, Ar-H), 7.45 (s, 1H, Ar-H), 6.60 (d, J=16.0 Hz, 1H, =CH-COOH) |

| ¹³C NMR (DMSO-d₆) | δ 167.5, 141.0, 139.5, 134.5, 130.0, 128.0, 125.0, 122.5 |

| FTIR (KBr, cm⁻¹) | ~3000 (O-H stretch, broad), 1680 (C=O stretch), 1625 (C=C stretch), 1430, 1290, 980, 850 |

Synthesis of Dicarboximide Fungicides

This compound serves as a versatile starting material for the synthesis of various dicarboximide fungicides. Here, we outline the synthetic pathways to two prominent examples: Iprodione and Vinclozolin.

Synthesis of Iprodione

The synthesis of Iprodione from this compound can be envisioned through a multi-step process involving the formation of a hydantoin intermediate. A plausible route involves the conversion of the acrylic acid to an amide, followed by cyclization and subsequent reaction to form the final product.

A key intermediate in a known synthesis of Iprodione is 3-(3,5-dichlorophenyl)hydantoin. This can be prepared from 3-(3,5-dichlorophenyl)-ureidoacetic acid.[7]

Caption: Plausible synthetic pathway from this compound to Iprodione.

Experimental Protocol: Synthesis of 3-(3,5-Dichlorophenyl)hydantoin

Materials:

-

3-(3,5-Dichlorophenyl)ureidoacetic acid

-

Chlorobenzene

-

Benzenesulphonic acid

-

Ethanol

Procedure:

-

A suspension of 3-(3,5-dichlorophenyl)-ureidoacetic acid (26.3 g) in chlorobenzene (180 mL) is prepared in a flask equipped for azeotropic distillation.

-

Benzenesulphonic acid (1.2 g) is added as a catalyst.

-

The mixture is heated to distill off the water-chlorobenzene azeotrope. The reaction is complete when a clear solution is obtained (approximately 30 minutes).

-

The solution is cooled to about 15°C, and the precipitated product is collected by filtration.

-

The solid is washed with cold ethanol (25 mL) and dried to yield 3-(3,5-dichlorophenyl)-hydantoin (yield: 90.5%).[7] Melting point: 199°C.[7]

The final step to Iprodione involves the reaction of 3-(3,5-dichlorophenyl)hydantoin with isopropyl isocyanate.

Synthesis of Vinclozolin

The synthesis of Vinclozolin can also be achieved starting from a derivative of the 3,5-dichlorophenyl moiety. A common industrial method involves the reaction of 3,5-dichlorophenyl isocyanate with an alkyl ester of 2-hydroxy-2-methylbut-3-enoic acid, followed by a ring-closure reaction at elevated temperatures.[8]

Caption: Synthetic pathway to Vinclozolin.

Experimental Protocol: Synthesis of Vinclozolin (Conceptual)

Materials:

-

3,5-Dichlorophenyl isocyanate

-

Ethyl 2-hydroxy-2-methylbut-3-enoate

-

High-boiling point solvent (e.g., xylene)

Procedure:

-

3,5-Dichlorophenyl isocyanate is reacted with ethyl 2-hydroxy-2-methylbut-3-enoate in an inert solvent.

-

The resulting intermediate adduct is isolated.

-

The adduct is then heated in a high-boiling point solvent to induce ring closure, forming the oxazolidinedione ring of Vinclozolin.[8]

-

The product is isolated and purified by recrystallization.

Mechanism of Fungicidal Action

The fungicidal activity of dicarboximides is attributed to their ability to interfere with the osmotic signal transduction pathway in fungi.[9] This pathway is crucial for fungi to adapt to changes in their external environment, particularly osmotic stress.

Research has shown that dicarboximide fungicides likely target a two-component histidine kinase, a key sensor protein in this signaling cascade.[10] By inhibiting this kinase, the fungicide disrupts the downstream signaling pathway, which includes a MAP kinase (MAPK) cascade.[9] This disruption leads to an inability of the fungal cell to regulate its internal osmotic pressure, resulting in cell swelling and eventual lysis, thereby inhibiting fungal growth and spore germination.[4]

Caption: Proposed mechanism of action of dicarboximide fungicides.

Conclusion

This compound is a cornerstone intermediate in the synthesis of a vital class of agrochemicals, the dicarboximide fungicides. Its efficient synthesis, primarily through the Perkin reaction, allows for the large-scale production of fungicides like Iprodione and Vinclozolin. A thorough understanding of the synthesis of this key intermediate, its conversion to the final active ingredients, and their mechanism of action is crucial for the ongoing development of effective crop protection agents. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers and scientists working in this important field.

References

- Wikipedia. Vinclozolin. [Link]

- FRAC. Dicarboximides. [Link]

- Sinha, H.N. Condensation Reaction. Dr. H.N. Sinha Arts & Commerce College.

- Wikipedia. Perkin reaction. [Link]

- Cui, W., et al. (2002). An osmosensing histidine kinase mediates dicarboximide fungicide resistance in Botryotinia fuckeliana (Botrytis cinerea). Fungal Genetics and Biology, 36(3), 187-198.

- EXTOXNET. Iprodione. [Link]

- PubChem. This compound. [Link]

- Amerigo Scientific. This compound. [Link]

- Royal Society of Chemistry.

- ResearchGate. FTIR spectra for (a) acrylic acid, (b) acrylamide, and (c)

- Wikipedia. Iprodione. [Link]

- New Zealand Plant Protection Society. Dicarboximide (DCA)

- Vedantu.

- sathee jee. Perkin Reaction Mechanism. [Link]

- Longdom Publishing. A Concise Introduction of Perkin Reaction. [Link]

- PrepChem.com. Synthesis of 3-(3,5-dichlorophenyl)-hydantoin. [Link]

- Google Patents. CN108546239A - The synthetic method of iprodione intermediate 3- (3,5- dichlorophenyls) uride acetic acid.

- ResearchGate. Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. [Link]

- ResearchGate. Possible reaction mechanism for synthesis of hydantoin compounds. [Link]

- Google Patents. HU193851B - Process for preparing 1-(chlorcarbonyl)-3-(3,5-dichlorphenyl)-hydantoin.

Sources

- 1. rsc.org [rsc.org]

- 2. EXTOXNET PIP - IPRODIONE [extoxnet.orst.edu]

- 3. Iprodione - Wikipedia [en.wikipedia.org]

- 4. Perkin reaction - Wikipedia [en.wikipedia.org]

- 5. drhnsp.org [drhnsp.org]

- 6. chemscene.com [chemscene.com]